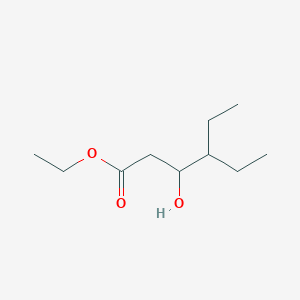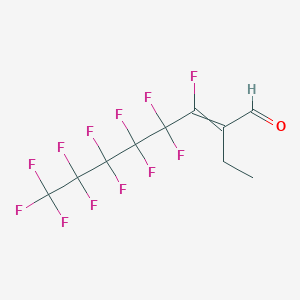
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a carbon chain. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal typically involves the fluorination of an appropriate precursor. One common method is the direct fluorination of 2-ethyl-oct-2-enal using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable production of fluorinated compounds while minimizing the risk of side reactions and decomposition.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctanoic acid.
Reduction: 2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal is primarily influenced by the presence of fluorine atoms, which can alter the electronic properties of the molecule. The high electronegativity of fluorine can lead to strong interactions with biological targets, such as enzymes and receptors, potentially inhibiting or modifying their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctanol: Similar structure but with an alcohol group instead of an aldehyde.
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctane: Similar structure but fully saturated without the double bond.
Uniqueness
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal is unique due to the presence of both an aldehyde group and multiple fluorine atoms, which confer distinct reactivity and properties compared to its analogs. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
61282-83-5 |
|---|---|
Molekularformel |
C10H6F12O |
Molekulargewicht |
370.13 g/mol |
IUPAC-Name |
2-ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal |
InChI |
InChI=1S/C10H6F12O/c1-2-4(3-23)5(11)6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)22/h3H,2H2,1H3 |
InChI-Schlüssel |
INASZJPFWJZLGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14598005.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)
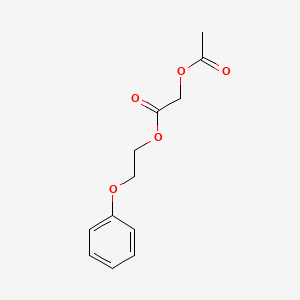
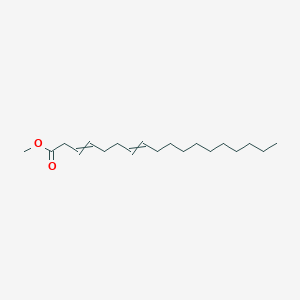
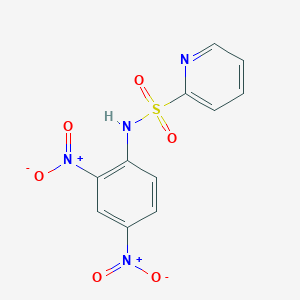
![[3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14598027.png)
methyl}amino)benzoic acid](/img/structure/B14598032.png)
![3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one](/img/structure/B14598034.png)





